Methyl 5-nitronaphthalene-1-carboxylate
Overview
Description
Scientific Research Applications
Organic Chemistry and Material Science Applications :
- A study by Ozeryanskii and Pozharskii (2013) discusses the use of organic cations derived from nitronaphthalene, such as 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene, in demonstrating hydrogen bonding, acid-base equilibrium, and solvatochromism. These cations can be used as probes in acidic solvents and have potential in material science (Ozeryanskii & Pozharskii, 2013).
Photochemistry and Energy Research :
- Vogt et al. (2013) explored the excited-state dynamics of nitronaphthalene derivatives in solutions, revealing ultrafast intersystem crossing dynamics. This research has implications for the development of materials and processes in photochemistry and solar energy conversion (Vogt, Reichardt, & Crespo-Hernández, 2013).
- Thirunakaran et al. (1996) investigated the use of 1-nitronaphthalene as a cathode material for magnesium reserve batteries, highlighting its potential in the field of energy storage and battery technology (Thirunakaran et al., 1996).
Environmental and Atmospheric Chemistry :
- Arey et al. (1990) conducted an experimental investigation into the atmospheric chemistry of nitronaphthalene derivatives, providing insights into their photolysis and environmental fate, which is crucial for understanding air pollution and environmental degradation (Arey, Atkinson, Aschmann, & Schuetzle, 1990).
Biological and Pharmaceutical Research :
- Krohn et al. (2008) discovered bioactive nitronaphthalenes from an endophytic fungus, which were confirmed by chemical synthesis. These compounds demonstrated significant antibacterial, antifungal, and antialgal properties, indicating potential applications in pharmaceuticals and biotechnology (Krohn, Kouam, Cludius-Brandt, Draeger, & Schulz, 2008)
Future Directions
“Methyl 5-nitronaphthalene-1-carboxylate” and similar compounds have potential applications in various fields such as organic synthesis, drug discovery, and material science. Future research could focus on exploring these applications further. For instance, a review on the synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to “this compound”, highlights their significant importance in the field of medicinal chemistry .
Properties
IUPAC Name |
methyl 5-nitronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13(15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWNAKCYACXMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579195 | |
Record name | Methyl 5-nitronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59866-98-7 | |
Record name | Methyl 5-nitronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.